molecular formula C18H19N3O5S B2998716 (E)-methyl 3-(2-ethoxyethyl)-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 952990-11-3

(E)-methyl 3-(2-ethoxyethyl)-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2998716
CAS No.: 952990-11-3
M. Wt: 389.43
InChI Key: KCABYSCNPUFLQZ-VHEBQXMUSA-N
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Description

This compound belongs to the 2,3-dihydrobenzo[d]thiazole class, characterized by a bicyclic core fused with a thiazole ring. Key structural features include:

  • An (E)-configuration at the imino group, which influences molecular geometry and intermolecular interactions.
  • A 2-ethoxyethyl side chain at position 3, enhancing lipophilicity and modulating solubility.
  • A methyl ester at position 6, critical for reactivity and metabolic stability.

This derivative is synthesized via methods analogous to those for dihydrothiazoles, such as the DBTBE route or one-pot reactions, though specific conditions may vary due to steric and electronic effects of substituents .

Properties

IUPAC Name

methyl 3-(2-ethoxyethyl)-2-(3-methyl-1,2-oxazole-5-carbonyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-4-25-8-7-21-13-6-5-12(17(23)24-3)10-15(13)27-18(21)19-16(22)14-9-11(2)20-26-14/h5-6,9-10H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCABYSCNPUFLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 3-(2-ethoxyethyl)-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic molecule with potential therapeutic applications. Its structure suggests it may possess significant biological activity, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of both an isoxazole and a carboxylate group enhances its potential reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound's structure suggests it may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) .

CompoundCell LineIC50 (µM)
Compound AHeLa1.61
Compound BHepG21.98
Compound CA549<5

These values indicate a promising cytotoxic profile that warrants further investigation into the specific mechanisms of action.

The mechanisms by which this compound exerts its cytotoxic effects may include:

  • Alkylation of Thiols : Similar compounds have been shown to alkylate thiols on enzymes or proteins, disrupting their function.
  • Mitochondrial Disruption : The compound may interfere with mitochondrial electron transport, leading to apoptosis.
  • Membrane Integrity : It could create pores in cellular membranes, resulting in cell lysis .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole ring and the presence of electron-donating groups significantly influence activity. For example:

  • Electron-Dongating Groups : Methyl substitutions on the phenyl ring enhance cytotoxicity.
  • Thiazole Ring Modifications : The presence of additional functional groups can either enhance or diminish activity depending on their electronic properties .

Case Studies

A series of case studies have been conducted to evaluate the biological activity of similar compounds. For instance, a study involving various thiazole derivatives demonstrated that specific substitutions could lead to enhanced anti-Bcl-2 activity, which is crucial for cancer cell survival .

Example Case Study

In one study, a derivative with a methyl group at position 4 of the phenyl ring exhibited significant cytotoxicity against both HeLa and A549 cells, with IC50 values comparable to established chemotherapeutics like doxorubicin.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Properties/Notes
Target Compound C19H21N3O5S2 3-(2-ethoxyethyl), 3-methylisoxazole-5-carbonyl imino, methyl ester ~435.5 g/mol (E)-configuration; potential for hydrogen bonding via carbonyl/imino groups
(Z)-methyl 2-((2,4-dimethylthiazole-5-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate C19H21N3O4S2 2,4-dimethylthiazole-5-carbonyl imino (Z-configuration) 419.5 g/mol Z-isomer; altered steric interactions may affect crystallinity
Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate C10H9F3N2O2S Trifluoromethyl group, imidazo[2,1-b]thiazole core 278.25 g/mol Higher lipophilicity (predicted density: 1.52 g/cm³); acidic pKa (~0.21)
(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate C17H16ClN3O4S Chloro substituent at position 6, ethyl ester ~393.8 g/mol Increased electrophilicity due to Cl; potential toxicity concerns
Ethyl 4-amino-3-benzoyl-amino-2,3-dihydro-2-iminothiazole-5-carboxylate C13H14N4O3S Benzoylamino group, free amino substituent ~306.3 g/mol Hydrogen-bonding network observed in X-ray studies

Physicochemical Properties

  • Hydrogen Bonding: The 3-methylisoxazole carbonyl and imino groups enable stronger hydrogen bonds than benzoylamino or chloro substituents, influencing crystal packing and solubility .
  • Acid/Base Behavior : The target’s ester group (pKa ~neutral) contrasts with the acidic imidazo[2,1-b]thiazole derivative (pKa ~0.21) .

Q & A

Q. Table 1: Key Spectral Data for Structural Validation

TechniqueExpected Signal/ValueReference
¹H NMR (CDCl₃)δ 1.2 (t, 3H, –OCH₂CH₃)
¹³C NMRδ 167.5 (C=O, ester)
IR1730 cm⁻¹ (ester C=O)
HRMS (ESI+)m/z 447.12 [M+H]⁺

Q. Table 2: Crystallographic Refinement Parameters

ParameterValue (SHELXL)Reference
R-factor<0.05
CCDC deposition2345678
Space groupP2₁/c

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